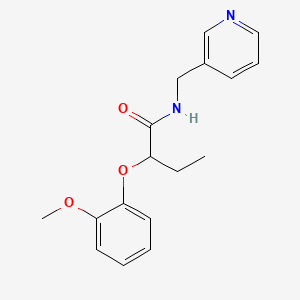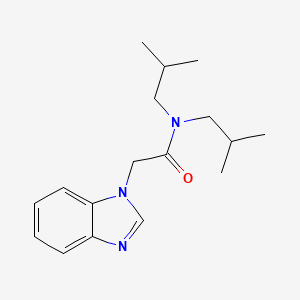
N-(4-chloro-2-nitrophenyl)-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-nitrophenyl)-2,2-diphenylacetamide, commonly known as N-(4-chloro-2-nitrophenyl)acetamide (CNPA), is a chemical compound that has gained significant attention in the scientific community due to its various applications in research and industry. CNPA is a yellow crystalline powder that is soluble in organic solvents and is widely used in biochemical and physiological experiments.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-nitrophenyl)-2,2-diphenylacetamide involves the binding of the compound to the active site of AChE, which prevents the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which can enhance neurotransmission and improve cognitive function. The inhibition of AChE by this compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of AChE activity, the enhancement of cholinergic neurotransmission, and the improvement of cognitive function. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-chloro-2-nitrophenyl)-2,2-diphenylacetamide in lab experiments is its high potency as an AChE inhibitor, which allows for the accurate measurement of enzyme kinetics and protein-ligand interactions. This compound is also relatively easy to synthesize and is readily available in the market. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research involving N-(4-chloro-2-nitrophenyl)-2,2-diphenylacetamide, including the development of new drugs for the treatment of neurological disorders, the study of the compound's neuroprotective effects, and the investigation of its potential as an anti-inflammatory and antioxidant agent. Further studies are also needed to explore the safety and toxicity of this compound and to optimize its use in lab experiments.
In conclusion, this compound (this compound) is a valuable compound with numerous applications in scientific research. Its potency as an AChE inhibitor and its neuroprotective properties make it a promising candidate for the development of new drugs to treat neurological disorders. However, further studies are needed to explore its safety and toxicity and to optimize its use in lab experiments.
Synthesis Methods
N-(4-chloro-2-nitrophenyl)-2,2-diphenylacetamide can be synthesized through a multi-step reaction involving the condensation of 4-chloro-2-nitroaniline with benzaldehyde, followed by reduction with sodium borohydride. The final product is obtained through the acetylation of the resulting amine with acetic anhydride. The synthesis of this compound is a well-established method and has been extensively studied in the literature.
Scientific Research Applications
N-(4-chloro-2-nitrophenyl)-2,2-diphenylacetamide has been used in various scientific research applications, including the study of enzyme kinetics, protein-ligand interactions, and drug discovery. This compound is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. This makes this compound a valuable tool for studying the role of AChE in the nervous system and for developing new drugs to treat neurological disorders.
properties
IUPAC Name |
N-(4-chloro-2-nitrophenyl)-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3/c21-16-11-12-17(18(13-16)23(25)26)22-20(24)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGPNGJNTNJFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5362542.png)
![(4R)-4-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-L-prolinamide](/img/structure/B5362548.png)
![N-cyclohexyl-2-[(methoxyacetyl)amino]benzamide](/img/structure/B5362550.png)
![1-[3-(3-fluorophenyl)propanoyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5362558.png)

![(3-{5-[(3-ethyl-4-isopropylpiperazin-1-yl)carbonyl]pyridin-2-yl}phenyl)methanol](/img/structure/B5362577.png)
![3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]-N-1,3-thiazol-2-ylacrylamide](/img/structure/B5362584.png)
![1-{[(4aS*,8aR*)-1-(3-methoxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}cyclopropanecarbonitrile](/img/structure/B5362589.png)
![5-propyl-3-[(4-pyridinylmethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5362596.png)


![methyl 3-[(4-isobutyl-2-methyl-3-oxo-1-piperazinyl)methyl]-4-methoxybenzoate](/img/structure/B5362622.png)
![methyl 5-ethyl-2-[(1-piperidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5362627.png)